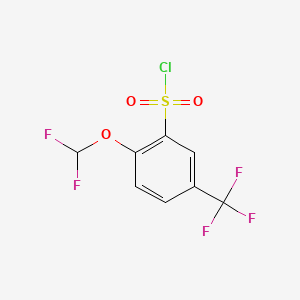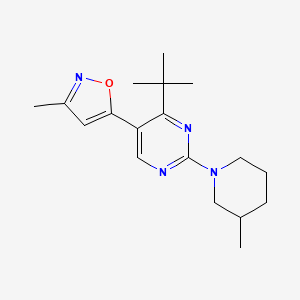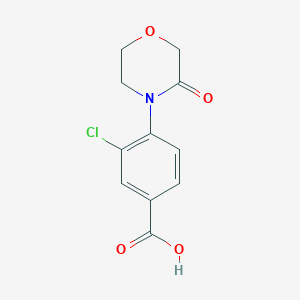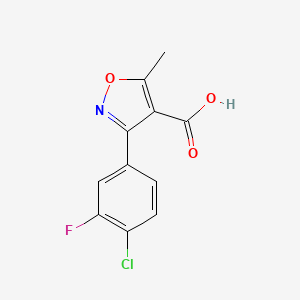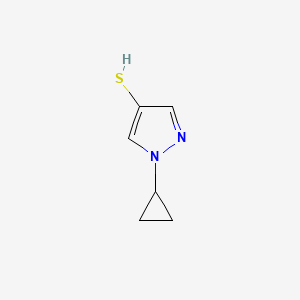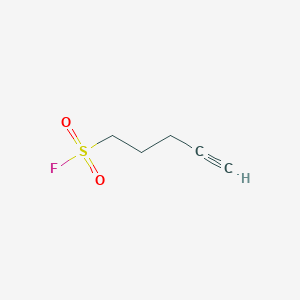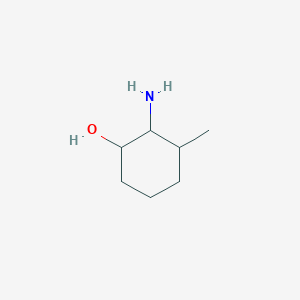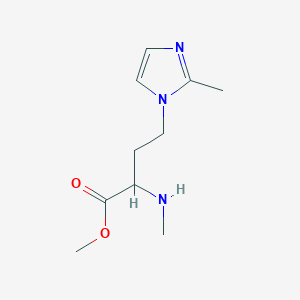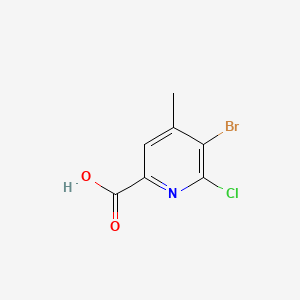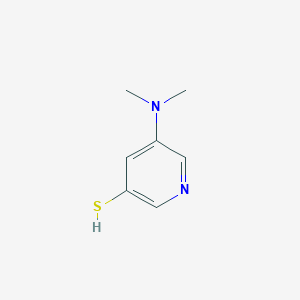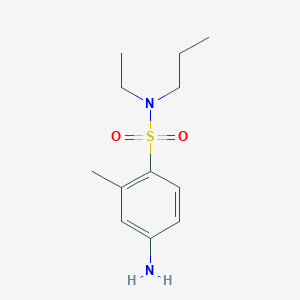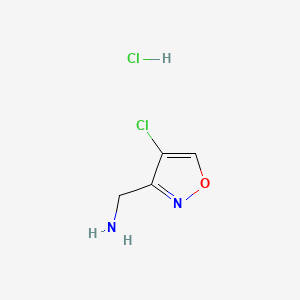
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride is a chemical compound known for its unique structure and properties
準備方法
The synthesis of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated processes and stringent quality control measures.
化学反応の分析
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
科学的研究の応用
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The chloro-substituted oxazole ring can interact with enzymes and receptors, modulating their activity. The methanamine group may also play a role in binding to biological macromolecules, influencing various biochemical pathways.
類似化合物との比較
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(4-Ethyl-1,2-oxazol-3-yl)methanaminehydrochloride: This compound has an ethyl group instead of a chloro group, leading to different chemical reactivity and applications.
1-(4-Bromo-1,2-oxazol-3-yl)methanaminehydrochloride: The presence of a bromo group imparts different electronic and steric properties.
1-(4-Methyl-1,2-oxazol-3-yl)methanaminehydrochloride: The methyl group affects the compound’s hydrophobicity and reactivity.
特性
分子式 |
C4H6Cl2N2O |
|---|---|
分子量 |
169.01 g/mol |
IUPAC名 |
(4-chloro-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |
InChIキー |
FBOPHDINLFMCSR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NO1)CN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)
